2-[(4-fluorophenyl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
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Overview
Description
Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They are a basic scaffold found in many natural compounds such as vitamin B1-thiamine, alkaloids, anabolic steroids, and flavones . Thiazoles have gained considerable attention because of their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .Scientific Research Applications
Antimicrobial Activity
Several studies have synthesized derivatives of thiazole-containing compounds to evaluate their antimicrobial efficacy. For instance, sulfide and sulfone derivatives of thiazole-acetamides have been shown to possess significant activity against both Gram-negative (Escherichia coli) and Gram-positive (methicillin-resistant Staphylococcus aureus) bacteria, as well as fungi (Aspergillus niger and Candida albicans) (Badiger, Mulla, Khazi, & Khazi, 2013). Another study reported the synthesis of thiazolidin-4-one derivatives showing potential antimicrobial activity against a range of bacterial strains and fungi (Baviskar, Khadabadi, & Deore, 2013).
Antitumor Activity
Compounds bearing the thiazole moiety have also been evaluated for their antitumor activities. A novel series of sulfonamide derivatives were synthesized, demonstrating cytotoxic activity against breast cancer (MDA-MB-231) and colon cancer (HT-29) cell lines, with one compound showing significant potency (Ghorab, Alsaid, Abdullah-al-Dhfyan, & Arafa, 2015).
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to have diverse biological activities . They have been associated with antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Mode of Action
Thiazole derivatives are known to interact with various biological targets, leading to changes in cellular processes . The interaction with these targets can lead to inhibition or activation of certain pathways, resulting in the observed biological effects .
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Thiazole derivatives are known to have diverse pharmacokinetic properties, which can impact their bioavailability .
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of thiazole derivatives .
Biochemical Analysis
Biochemical Properties
Thiazole derivatives have been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary depending on the specific structure of the thiazole derivative .
Cellular Effects
Thiazole derivatives have been reported to have various effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Thiazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
properties
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-N-(4-phenyl-1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2OS2/c18-13-6-8-14(9-7-13)22-11-16(21)20-17-19-15(10-23-17)12-4-2-1-3-5-12/h1-10H,11H2,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGXTWXIEHPQIDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CSC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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